molecular formula C10H7F3N2O3S B1417224 4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid CAS No. 1114823-92-5

4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid

Cat. No. B1417224
CAS RN: 1114823-92-5
M. Wt: 292.24 g/mol
InChI Key: QSYOMMZIWSLYBR-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are of great interest in medicinal chemistry due to their unique properties, such as increased lipophilicity, metabolic stability, and bioavailability . The compound you mentioned seems to be a trifluoromethylated pyrimidine derivative. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely involve a pyrimidine ring attached to a butanoic acid group with three fluorine atoms attached to the terminal carbon .


Chemical Reactions Analysis

The chemical reactions of trifluoromethylated compounds can vary widely depending on the other functional groups present in the molecule. Trifluoromethyl groups can influence the reactivity of the compound, often increasing its stability .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds tend to be more lipophilic and have a higher boiling point than their non-fluorinated counterparts. They also tend to be more resistant to metabolic degradation .

Scientific Research Applications

  • Microwave-Assisted Synthesis of Heterocycles : Shaaban (2008) discussed the use of 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione in microwave-assisted synthesis to produce trifluoromethyl derivatives of different heterocycles, demonstrating its utility in organic synthesis (Shaaban, 2008).

  • Synthesis of Quinolinones : Marull, Lefebvre, and Schlosser (2004) utilized a compound similar to the queried acid in the synthesis of quinolinones, highlighting its role in the creation of novel organic compounds (Marull, Lefebvre, & Schlosser, 2004).

  • Trifluoromethylated Analogues of Dihydroorotic Acid : Sukach et al. (2015) described the synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, indicating the potential of such compounds in pharmaceutical chemistry (Sukach et al., 2015).

  • Development of Antifungal Agents : Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum antifungal agent, using a derivative of the queried compound, showing its relevance in medicinal chemistry (Butters et al., 2001).

  • Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang, Mansoor, and Aswin (2013) studied the synthesis and antimicrobial activity of certain chromeno[2,3-d]pyrimidinone derivatives, indicating the biological potential of compounds related to the queried acid (Ghashang, Mansoor, & Aswin, 2013).

  • Synthesis and Characterization of Oxathiazinane-S-Oxides : Zanatta et al. (2008) discussed the synthesis and characterization of new trifluoromethyl substituted oxathiazinane-S-oxides, further exemplifying the compound's significance in the synthesis of novel chemical structures (Zanatta et al., 2008).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Trifluoromethylated compounds, in general, should be handled with care as they can be harmful if ingested or if they come into contact with the skin .

Future Directions

The use of trifluoromethylated compounds in medicinal chemistry is a rapidly growing field, with new synthetic methods and applications being developed . Future research may focus on developing more efficient synthetic methods, or on exploring new applications for these compounds in medicine.

properties

IUPAC Name

4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3S/c11-10(12,13)6(3-7(16)17)15-4-14-8-5(9(15)18)1-2-19-8/h1-2,4,6H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYOMMZIWSLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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